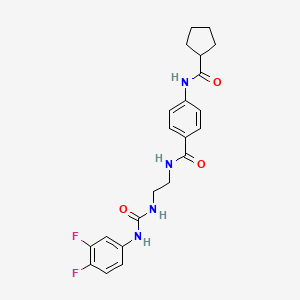![molecular formula C23H24N4O3 B2612269 (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone CAS No. 1455461-40-1](/img/structure/B2612269.png)
(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone is a complex organic molecule featuring diverse functional groups, including a pyrazole ring, a diazepane ring, and a methanone moiety. This compound's multifaceted structure suggests its potential for diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone typically involves multi-step organic synthesis. Here's a potential synthetic route:
Formation of the Pyrazole Ring: The initial step involves the condensation of a 1,3-diketone with hydrazine to form the pyrazole ring.
Attachment of the Benzodioxole Group: The benzodioxole group is introduced via electrophilic substitution reactions, ensuring the correct regioselectivity.
Synthesis of the Diazepane Ring:
Linking to the Methanone Moiety: The final step involves the formation of the methanone bridge, possibly through Friedel-Crafts acylation reactions.
Industrial Production Methods: Scaling up this synthesis for industrial production would require optimization of each reaction step to maximize yield and purity, as well as the incorporation of continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: This compound can undergo oxidation reactions on its aromatic rings, potentially forming quinones. Reduction reactions might reduce the carbonyl group to an alcohol.
Substitution Reactions: The aromatic rings are susceptible to nucleophilic and electrophilic substitution reactions.
Addition Reactions: The double bonds within the rings may participate in addition reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Chlorinating agents like thionyl chloride (SOCl₂), nitrating agents like nitric acid (HNO₃)
Major Products: The products formed are largely dependent on the reaction conditions. For example, oxidation might yield ketones or quinones, while reduction could yield alcohols or amines.
Scientific Research Applications
This compound holds promise in various fields due to its unique structure:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for drug discovery.
Medicine: Could be explored as a pharmaceutical agent due to its diverse functional groups which are often seen in active drugs.
Industry: Its complex structure could serve as a precursor for materials science applications, such as the synthesis of polymers or resins.
Mechanism of Action
Molecular Targets and Pathways: The compound might interact with various biological macromolecules, such as proteins or nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. Its mechanism might involve the modulation of enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
(4-(3-(2,3-dihydrobenzofuran-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(p-tolyl)methanone
(4-(3-(indol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(o-tolyl)methanone
Comparison: The uniqueness of (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone lies in the presence of the benzo[d][1,3]dioxol group, which may impart unique electronic properties and steric effects that are not observed in its analogs. This structural distinction could lead to different reactivity and biological activity profiles.
Properties
IUPAC Name |
[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-4-2-5-18(12-16)23(28)27-9-3-8-26(10-11-27)22-14-19(24-25-22)17-6-7-20-21(13-17)30-15-29-20/h2,4-7,12-14H,3,8-11,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDKHEKWQZEPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2612187.png)


![20-chloro-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B2612190.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2612194.png)
![3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea](/img/structure/B2612197.png)
![4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2612200.png)

![3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2612202.png)
![2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic Acid](/img/structure/B2612203.png)



